![molecular formula C17H22ClN5O2S B11580529 6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580529.png)
6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-Chloro-4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique triazolo-thiadiazine structure, which contributes to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves multiple steps, typically starting with the preparation of the core triazolo-thiadiazine structure. Common synthetic routes include the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as temperature control, solvent selection, and the use of catalysts .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide include other triazolo-thiadiazine derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and reactivity. Some examples of similar compounds are:
- 6-(3-Chloro-4-methoxyphenyl)-N-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- 6-(3-Chloro-4-methoxyphenyl)-N-(2-methoxyethyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide .
Properties
Molecular Formula |
C17H22ClN5O2S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-methyl-N-(2-methylpropyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C17H22ClN5O2S/c1-9(2)8-19-16(24)15-14(11-5-6-13(25-4)12(18)7-11)22-23-10(3)20-21-17(23)26-15/h5-7,9,14-15,22H,8H2,1-4H3,(H,19,24) |
InChI Key |
HQLCXLFTJRMCIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NCC(C)C)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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